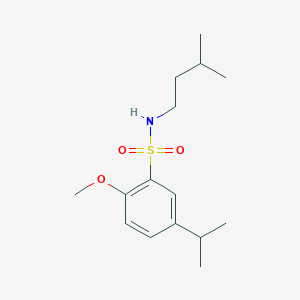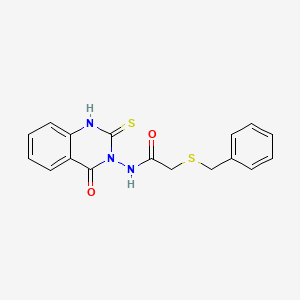
N-cyclopropyl-3-(1-isobutyl-3-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-(1-isobutyl-3-piperidinyl)propanamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that catalyzes the degradation of the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopropyl-3-(1-isobutyl-3-piperidinyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and preventing seizures.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a calming and anti-convulsant effect. It has also been shown to reduce the rewarding effects of cocaine and prevent relapse. This compound has been well-tolerated in animal studies and has shown no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-3-(1-isobutyl-3-piperidinyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. It is also relatively stable and can be easily synthesized and purified. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-cyclopropyl-3-(1-isobutyl-3-piperidinyl)propanamide. One potential application is in the treatment of epilepsy, as it has been shown to have anti-convulsant effects. This compound may also have potential therapeutic applications in other neurological and psychiatric disorders such as addiction, anxiety, and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-cyclopropyl-3-(1-isobutyl-3-piperidinyl)propanamide can be synthesized by the reaction of 3-(1-isobutyl-3-piperidinyl)propanol with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-(1-isobutyl-3-piperidinyl)propanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression. It has been shown to increase the levels of GABA in the brain, which can have a calming and anti-convulsant effect. This compound has also been studied for its potential use in the treatment of cocaine addiction, as it can reduce the rewarding effects of cocaine and prevent relapse.
Propiedades
IUPAC Name |
N-cyclopropyl-3-[1-(2-methylpropyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-12(2)10-17-9-3-4-13(11-17)5-8-15(18)16-14-6-7-14/h12-14H,3-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIGUACHPCPVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)CCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-fluorobenzamide hydrochloride](/img/structure/B6025474.png)

![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6025492.png)
![5-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B6025498.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6025506.png)
![2-methyl-5-[(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6025507.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6025513.png)

![N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6025529.png)
![4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide](/img/structure/B6025538.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6025545.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B6025554.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6025555.png)